Mexiletine-d6hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

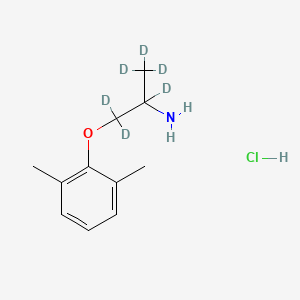

1,1,1,2,3,3-hexadeuterio-3-(2,6-dimethylphenoxy)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-8-5-4-6-9(2)11(8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H/i3D3,7D2,10D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEIBWMZVIVJLQ-SJPQGYSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])OC1=C(C=CC=C1C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Mexiletine-d6 Hydrochloride in Preclinical and Clinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary application of Mexiletine-d6 hydrochloride in a research setting. Drawing from established analytical methodologies, this document details its use as an internal standard for the quantitative analysis of the antiarrhythmic drug, mexiletine, in biological matrices. This guide is intended to furnish researchers, scientists, and drug development professionals with the necessary technical details to understand and potentially replicate these methods.

Core Application: An Internal Standard for Bioanalytical Assays

Mexiletine-d6 hydrochloride is a deuterium-labeled isotopologue of mexiletine hydrochloride. In research, its principal function is to serve as an internal standard (IS) in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[1][2] The inclusion of a stable isotope-labeled internal standard is a cornerstone of robust quantitative bioanalysis for several key reasons:

-

Correction for Matrix Effects: Biological samples (e.g., plasma, urine) are complex matrices that can interfere with the ionization of the target analyte in the mass spectrometer, leading to either ion suppression or enhancement. As Mexiletine-d6 is chemically identical to mexiletine, it experiences similar matrix effects. By comparing the analyte response to the internal standard response, these effects can be normalized, leading to more accurate and precise quantification.[3]

-

Compensation for Variability in Sample Preparation: During the extraction of mexiletine from biological samples, there can be minor variations in recovery between samples. Mexiletine-d6, when added at the beginning of the sample preparation process, will be subject to the same extraction inefficiencies as the unlabeled drug. The consistent ratio between the analyte and the internal standard allows for accurate quantification despite these variations.

-

Improved Precision and Accuracy: The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it significantly improves the precision and accuracy of the analytical method.[3]

Quantitative Data for Analytical Method Development

The following table summarizes the key mass spectrometry parameters for the quantitative analysis of mexiletine using Mexiletine-d6 hydrochloride as an internal standard, as established in a UPLC-MS/MS method.[1] This data is crucial for setting up a multiple reaction monitoring (MRM) experiment on a tandem mass spectrometer.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Mexiletine (MX) | 180.10 | 57.90 |

| Mexiletine-d6 (MXD6) | 186.15 | 63.95 |

Table 1: Mass Spectrometry Parameters for Mexiletine and its Deuterated Internal Standard

Experimental Protocols

A detailed experimental protocol for the quantification of mexiletine in human plasma using Mexiletine-d6 hydrochloride as an internal standard is outlined below. This protocol is based on a validated UPLC-MS/MS method.

Preparation of Stock and Working Solutions

-

Mexiletine Stock Solution (500 µg/mL): Accurately weigh a sufficient quantity of Mexiletine hydrochloride (corrected for free base) and dissolve it in a 10 mL volumetric flask with methanol. Make up to the final volume with methanol.

-

Mexiletine-d6 Stock Solution: Accurately weigh a quantity of Mexiletine-d6 hydrochloride (corrected for free base) and dissolve it in a 20 mL volumetric flask with methanol. Make up to the final volume with methanol to achieve the desired concentration.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the mexiletine stock solution with a suitable solvent (e.g., 50% acetonitrile) to create calibration standards and quality control (QC) samples at various concentrations.

Sample Preparation (Protein Precipitation)

-

Sample Aliquoting: To labeled polypropylene tubes, add 100 µL of blank plasma, calibration standard, or QC sample.

-

Internal Standard Spiking: Add a specified volume of the Mexiletine-d6 internal standard working solution to each tube (except for blank samples).

-

Protein Precipitation: Add an appropriate volume of a protein precipitation agent (e.g., acetonitrile) to each tube to precipitate the plasma proteins.

-

Vortexing and Centrifugation: Vortex the tubes vigorously to ensure thorough mixing and then centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes.

-

Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a specific volume of the mobile phase.

-

Sample Injection: Transfer the reconstituted samples to autosampler vials for injection into the UPLC-MS/MS system.

UPLC-MS/MS Analysis

The specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and gradient) and mass spectrometer settings (e.g., ionization mode, capillary voltage, and collision energy) should be optimized to achieve good separation and sensitivity for both mexiletine and Mexiletine-d6. The MRM transitions listed in Table 1 are then used for quantification.

Visualizations

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates the general workflow for the quantitative analysis of mexiletine in a biological matrix using Mexiletine-d6 as an internal standard.

Signaling Pathway: Mechanism of Action of Mexiletine

Mexiletine is a Class IB antiarrhythmic agent that exerts its therapeutic effect by blocking voltage-gated sodium channels in cardiomyocytes. This action reduces the maximum rate of depolarization of the cardiac action potential.

Metabolic Pathway of Mexiletine

Mexiletine is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2D6 and CYP1A2 playing significant roles. The major metabolic pathways include hydroxylation and N-oxidation. Understanding these pathways is crucial in drug development and for assessing potential drug-drug interactions.

References

Mexiletine-d6 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties of Mexiletine-d6 hydrochloride, a deuterated analog of the Class IB antiarrhythmic agent, Mexiletine. This guide is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work.

Mexiletine-d6 hydrochloride serves as an invaluable tool in analytical and bioanalytical studies, primarily as an internal standard for the accurate quantification of Mexiletine in various biological matrices.[1][2][3] Its near-identical physicochemical properties to the parent drug, coupled with its distinct mass, make it the gold standard for isotope dilution mass spectrometry (IDMS) based assays, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][2]

Core Chemical Properties

The fundamental chemical and physical properties of Mexiletine-d6 hydrochloride are summarized in the table below. This data has been compiled from various reputable sources to ensure accuracy and reliability.

| Property | Value | Source(s) |

| Chemical Name | 1,1,1,2,3,3-hexadeuterio-3-(2,6-dimethylphenoxy)propan-2-amine;hydrochloride | |

| Synonyms | KOE-1173 D6 hydrochloride, Mexiletine D6 hydrochloride | |

| CAS Number | 1329835-60-0 | |

| Molecular Formula | C₁₁H₁₂D₆ClNO | |

| Molecular Weight | 221.76 g/mol | |

| Exact Mass | 221.1453524 Da | |

| Appearance | Solid | |

| Purity | ≥98% | |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |

Logical Relationship and Application

Mexiletine-d6 hydrochloride's primary role is as an internal standard in the quantitative analysis of Mexiletine. The following diagram illustrates this fundamental relationship and its application in a typical analytical workflow.

References

Navigating the Labyrinth of Isotopic Purity: A Technical Guide for Mexiletine-d6 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

In the precise world of pharmaceutical research and development, the isotopic purity of deuterated compounds is a critical parameter that underpins the reliability of analytical methodologies and the integrity of clinical studies. This technical guide delves into the core requirements for Mexiletine-d6 hydrochloride, a deuterated analog of the antiarrhythmic agent Mexiletine, often employed as an internal standard in bioanalytical studies. This document provides a comprehensive overview of purity specifications, analytical methodologies, and the logical framework for assessing the quality of this essential research tool.

The Imperative of Purity: Chemical and Isotopic Considerations

The utility of a deuterated standard like Mexiletine-d6 hydrochloride hinges on two fundamental types of purity: chemical purity and isotopic purity. Chemical purity refers to the absence of any extraneous chemical entities, while isotopic purity pertains to the degree of deuterium incorporation at the specified atomic positions and the distribution of different isotopic variants (isotopologues).

High chemical and isotopic purity are paramount for an internal standard to ensure it behaves identically to the analyte during sample extraction, chromatography, and ionization, thereby providing accurate and precise quantification.

Quantitative Purity Specifications

While specific regulatory monographs for Mexiletine-d6 hydrochloride are not publicly established, general guidelines for deuterated internal standards and data from commercial suppliers provide a strong framework for acceptable purity levels. The following table summarizes the typical quantitative requirements for Mexiletine-d6 hydrochloride when used as a reference standard in regulated bioanalysis.

| Parameter | Specification | Rationale |

| Chemical Purity | >99% | Minimizes the risk of interference from impurities that could co-elute with the analyte or the internal standard, ensuring assay accuracy. |

| Isotopic Purity (d6) | ≥98% | A high abundance of the desired d6 isotopologue is necessary for a strong and distinct mass spectrometry signal. |

| d0 Isotopologue | <0.1% | The presence of the unlabeled (d0) compound in the internal standard can artificially inflate the measured concentration of the analyte. |

| Other Isotopologues (d1-d5) | To be characterized | The distribution of other isotopologues should be known and controlled to ensure batch-to-batch consistency. |

Experimental Protocols for Purity Determination

The assessment of chemical and isotopic purity of Mexiletine-d6 hydrochloride necessitates the use of high-resolution analytical techniques. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this characterization.

Mass Spectrometry (MS) for Isotopic Purity

Methodology: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the primary technique for determining isotopic purity and the distribution of isotopologues.

Protocol:

-

Sample Preparation: A solution of Mexiletine-d6 hydrochloride is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration appropriate for the instrument's sensitivity.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is calibrated and tuned according to the manufacturer's specifications to achieve high mass accuracy and resolution.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and full-scan mass spectra are acquired over a mass range that encompasses all expected isotopologues of Mexiletine (d0 to d6).

-

Data Analysis:

-

The mass spectrum will show a cluster of peaks corresponding to the different isotopologues.

-

The intensity of the peak for each isotopologue (d0, d1, d2, d3, d4, d5, and d6) is measured.

-

The isotopic purity of the d6 species is calculated as the percentage of the intensity of the d6 peak relative to the sum of the intensities of all isotopologue peaks.

-

The relative abundance of each of the other isotopologues is also calculated.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment

Methodology: ¹H (Proton) and ²H (Deuterium) NMR spectroscopy are employed to confirm the positions of deuterium incorporation and to provide an independent measure of isotopic enrichment.

Protocol:

-

Sample Preparation: A solution of Mexiletine-d6 hydrochloride is prepared in a suitable deuterated solvent (e.g., DMSO-d6, ensuring it does not have signals that would overlap with the analyte).

-

Instrumentation: A high-field NMR spectrometer is used.

-

¹H NMR Acquisition: A proton NMR spectrum is acquired. In a highly deuterated sample, the signals corresponding to the protons at the deuterated positions will be significantly diminished. The presence of small residual proton signals at these positions can be used to quantify the level of incomplete deuteration.

-

²H NMR Acquisition: A deuterium NMR spectrum is acquired. This will show signals at the positions where deuterium has been incorporated, confirming the labeling pattern.

-

Data Analysis: The integration of the residual proton signals in the ¹H NMR spectrum, relative to the integration of a non-deuterated position in the molecule (or an internal standard), can be used to calculate the isotopic enrichment.

Visualizing the Framework for Purity Assessment

The following diagrams illustrate the logical relationships in purity assessment and the experimental workflow for determining the isotopic purity of Mexiletine-d6 hydrochloride.

Caption: Logical Framework for Purity Assessment of Mexiletine-d6 Hydrochloride.

Caption: Experimental Workflow for Isotopic Purity Determination of Mexiletine-d6 HCl.

An In-depth Technical Guide to Mexiletine-d6 Hydrochloride: Properties, Mechanism, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mexiletine-d6 hydrochloride, a deuterated analog of the Class IB antiarrhythmic agent, mexiletine. This document details its fundamental properties, mechanism of action, relevant experimental protocols, and its application in research, with a focus on quantitative analysis.

Core Properties of Mexiletine-d6 Hydrochloride

Mexiletine-d6 hydrochloride is a stable, isotopically labeled form of mexiletine hydrochloride. The deuterium labeling makes it a valuable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for mass spectrometry-based quantification of mexiletine.

| Property | Value | Citation(s) |

| CAS Number | 1329835-60-0 | [1][2] |

| Molecular Weight | 221.76 g/mol | [2] |

| Molecular Formula | C₁₁H₁₂D₆ClNO | [2] |

| Synonyms | 1-(2,6-Dimethylphenoxy)-2-propanamine-d6 Hydrochloride, KOE-1173-d6 | [3] |

Mechanism of Action: State-Dependent Sodium Channel Blockade

Mexiletine exerts its antiarrhythmic and neuroprotective effects by blocking voltage-gated sodium channels (Naᵥ). As a Class IB antiarrhythmic, it exhibits a fast onset and offset of action, preferentially binding to sodium channels in the open and inactivated states over the resting state. This state-dependent binding is crucial to its therapeutic action, as it allows for selective targeting of rapidly firing cells, such as those in ischemic or damaged cardiac tissue, while having a minimal effect on cells with normal firing rates.

The primary site of action for mexiletine is the pore of the sodium channel, where it interacts with specific residues within the S6 transmembrane segments of domains III and IV. By binding to these sites, mexiletine stabilizes the inactivated state of the channel, thereby reducing the influx of sodium ions during phase 0 of the action potential. This leads to a shortened action potential duration and a decrease in cellular excitability.

Below is a diagram illustrating the state-dependent interaction of mexiletine with a voltage-gated sodium channel.

Quantitative Data

The affinity of mexiletine for different states of the sodium channel and its pharmacokinetic properties have been quantified in various studies.

| Parameter | Channel/Condition | Value | Citation(s) |

| IC₅₀ (Tonic Block) | Skeletal Muscle Naᵥ1.4 | 75 ± 8 µM | |

| IC₅₀ (Use-Dependent Block) | Skeletal Muscle Naᵥ1.4 | 23.6 ± 2.8 µM | |

| IC₅₀ (Resting State) | Human Skeletal Muscle hNaᵥ1.4 | 431 µM | |

| IC₅₀ (Inactivated State) | Human Skeletal Muscle hNaᵥ1.4 | 67.8 µM | |

| IC₅₀ (Open State) | Human Skeletal Muscle hNaᵥ1.4 | 3.3 µM | |

| Bioavailability (Oral) | Healthy Volunteers | ~90% | |

| Plasma Elimination Half-life | Healthy Volunteers | 10-12 hours | |

| Volume of Distribution | Healthy Volunteers | 5-9 L/kg | |

| Plasma Protein Binding | Patients with Myocardial Infarction | 61-63% |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is a gold standard for investigating the effects of compounds like mexiletine on ion channel function. Below is a generalized protocol for assessing the effect of mexiletine on voltage-gated sodium channels (e.g., Naᵥ1.5) expressed in a cell line (e.g., HEK293).

1. Cell Preparation:

-

Culture HEK293 cells stably expressing the desired sodium channel isoform (e.g., hNaᵥ1.5) under standard conditions (5% CO₂, 37°C).

-

Plate cells onto glass coverslips a few days prior to recording to allow for adherence and optimal morphology.

2. Solutions:

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES; adjust pH to 7.3 with CsOH.

-

External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES; adjust pH to 7.3 with NaOH.

-

Mexiletine Stock Solution: Prepare a stock solution (e.g., 10 mM) of mexiletine hydrochloride in deionized water and dilute to the desired final concentrations in the external solution on the day of the experiment.

3. Recording Procedure:

-

Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

-

Place the coverslip with cells in a recording chamber on an inverted microscope and perfuse with the external solution.

-

Using a micromanipulator, approach a target cell with the micropipette and apply gentle positive pressure.

-

Once the pipette touches the cell membrane, apply negative pressure to form a high-resistance (GΩ) seal.

-

Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Set the amplifier to voltage-clamp mode and hold the cell at a potential where sodium channels are in the resting state (e.g., -120 mV).

4. Data Acquisition:

-

To assess tonic block, apply depolarizing voltage steps (e.g., to -20 mV for 50 ms) from a holding potential of -120 mV before and after application of mexiletine.

-

To measure use-dependent block, apply a train of depolarizing pulses at a specific frequency (e.g., 10 Hz) in the presence of mexiletine.

-

To determine the affinity for the inactivated state, hold the cell at various depolarizing potentials to induce inactivation before a test pulse.

Quantitative Analysis using LC-MS/MS with Mexiletine-d6 Hydrochloride

Mexiletine-d6 hydrochloride is primarily used as an internal standard in the quantitative analysis of mexiletine in biological matrices (e.g., plasma, serum) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

-

To a known volume of the biological sample (e.g., 100 µL of plasma), add a known amount of Mexiletine-d6 hydrochloride as the internal standard.

-

Perform protein precipitation by adding a solvent such as acetonitrile.

-

Centrifuge the sample to pellet the precipitated proteins and collect the supernatant.

-

Evaporate the supernatant to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography: Use a suitable C18 reverse-phase column. The mobile phase can consist of a gradient of an aqueous solution with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both mexiletine and mexiletine-d6.

3. Quantification:

-

Generate a calibration curve by analyzing samples with known concentrations of mexiletine and a fixed concentration of the internal standard (Mexiletine-d6 hydrochloride).

-

The concentration of mexiletine in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Below is a workflow diagram for the quantitative analysis of mexiletine using Mexiletine-d6 hydrochloride as an internal standard.

Conclusion

Mexiletine-d6 hydrochloride is an indispensable tool for researchers and drug development professionals working with mexiletine. Its primary application as an internal standard ensures accurate and reliable quantification in complex biological matrices. A thorough understanding of mexiletine's state-dependent mechanism of action on voltage-gated sodium channels, facilitated by detailed experimental protocols such as whole-cell patch-clamp, is essential for continued research and development in the fields of cardiology and neurology.

References

Storage and handling recommendations for Mexiletine-d6 hydrochloride.

An In-depth Technical Guide to the Storage and Handling of Mexiletine-d6 Hydrochloride

For researchers, scientists, and drug development professionals, the proper storage and handling of deuterated active pharmaceutical ingredients like Mexiletine-d6 hydrochloride are paramount to ensure experimental integrity, safety, and regulatory compliance. This guide provides a comprehensive overview of the recommended practices for this compound.

Compound Overview

Mexiletine-d6 hydrochloride is a deuterated form of Mexiletine hydrochloride, a Class IB antiarrhythmic agent.[1][2][3] It is a non-selective voltage-gated sodium channel blocker.[1][4] The deuteration is often utilized in research as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.

Chemical Properties:

-

Molecular Formula: C₁₁H₁₂D₆ClNO

-

Molecular Weight: 221.76 g/mol

-

Appearance: White to off-white crystalline powder.

Storage Recommendations

The stability of Mexiletine-d6 hydrochloride is dependent on its form (powder or in solvent) and the storage temperature.

Quantitative Storage Data

| Form | Storage Temperature | Duration | Source |

| Powder | -20°C | 3 years | |

| In Solvent | -80°C | 1 year | |

| In Solvent | -80°C | 6 months | |

| In Solvent | -20°C | 1 month | |

| Solution (Aqueous) | 4°C | 173.3 days (shelf-life) | |

| Solution (Aqueous) | 25°C | 115.5 days (shelf-life) |

General Storage Conditions

-

Container: Keep the container tightly closed and store in the original packaging.

-

Environment: Store in a cool, well-ventilated, and dry area.

-

Hygroscopicity: The product is hygroscopic; take precautions to avoid contact with atmospheric moisture. Storing under an inert gas like Argon is recommended.

-

Conditions to Avoid: Avoid heat, moist air, and humidity.

Handling Procedures

Proper handling of Mexiletine-d6 hydrochloride is crucial to prevent exposure and contamination.

Personal Protective Equipment (PPE)

| PPE | Recommendation | Source |

| Eye/Face Protection | Safety glasses with side-shields (EN 166). | |

| Skin Protection | Protective gloves (Nitrile rubber recommended) and a lab coat. | |

| Respiratory Protection | Use in a fume hood to avoid dust formation. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if exposure limits are exceeded or irritation occurs. |

General Handling Workflow

The following diagram outlines the general workflow for handling Mexiletine-d6 hydrochloride in a laboratory setting.

Caption: A flowchart illustrating the recommended steps for safely handling Mexiletine-d6 hydrochloride.

First Aid Measures

| Exposure | First Aid Procedure | Source |

| Ingestion | Do not induce vomiting. Wash out mouth with water and give half a litre of water to drink if conscious. Seek immediate medical attention. | |

| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | |

| Skin Contact | Wash immediately with plenty of soap and water. Remove contaminated clothing. | |

| Eye Contact | Bathe the eye with running water for 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention. |

Spill and Disposal

-

Spill: In case of a spill, mark the contaminated area and prevent access. Absorb the spill, clean the area, and transfer the material to a closable, labeled container for disposal.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not discharge into drains or rivers.

Experimental Protocols

Stability Indicating Method (General Overview)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is typically developed to separate the active pharmaceutical ingredient from any degradation products.

A general workflow for such a study is as follows:

Caption: A generalized workflow for conducting a stability study on Mexiletine-d6 hydrochloride.

Note: The specific parameters for the HPLC method, such as the column, mobile phase, flow rate, and detector wavelength, would need to be developed and validated for Mexiletine-d6 hydrochloride.

Incompatible Materials

To ensure the stability and safety of Mexiletine-d6 hydrochloride, avoid contact with strong oxidizing agents and strong acids.

This guide provides a foundational understanding of the storage and handling requirements for Mexiletine-d6 hydrochloride. For specific applications and in-depth stability studies, it is recommended to consult the manufacturer's documentation and conduct compound-specific validation.

References

A Technical Guide to Sourcing and Utilizing Research-Grade Mexiletine-d6 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of commercially available research-grade Mexiletine-d6 hydrochloride, a critical tool for pharmacokinetic and metabolic studies. It details supplier information, technical specifications, and a comprehensive experimental protocol for its use as an internal standard in quantitative analysis.

Commercial Suppliers and Technical Data

Mexiletine-d6 hydrochloride is available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. While batch-specific data such as exact purity and isotopic enrichment should always be confirmed with a certificate of analysis directly from the supplier upon purchase, the following table summarizes generally available information.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Stated Purity | Storage |

| MyBioSource | Mexiletine D6 Hydrochloride Inhibitor | Not Specified | Not Specified | Not Specified | Research Grade | Not Specified |

| Immunomart | Mexiletine-d6 hydrochloride | 1329835-60-0 | C₁₁H₁₂D₆ClNO | 221.76 | Research Use Only | -20°C |

| CymitQuimica | Mexiletine-d6 hydrochloride | 1329835-60-0 | C₁₁H₁₂D₆ClNO | 221.76 | Research Use Only | Not Specified |

| TargetMol | Mexiletine-d6 hydrochloride | 1329835-60-0 | C₁₁H₁₂D₆ClNO | 221.76 | Research Use Only | -20°C (Powder) |

| LGC Standards | Mexiletine-d6 Hydrochloride | 1329835-60-0 | C₁₁H₁₂D₆ClNO | 221.76 | Not Specified | Not Specified |

| Simson Pharma | Mexiletine-d6 Hydrochloride | 1329835-60-0 | Not Specified | Not Specified | Certificate of Analysis Provided | Not Specified |

| MedChemExpress | Mexiletine-d6 (hydrochloride) | 1329835-60-0 | C₁₁H₁₂D₆ClNO | 221.76 | Not Specified | Not Specified |

| Pharmaffiliates | Mexiletine-d6 Hydrochloride | 1329835-60-0 | C₁₁H₁₂D₆ClNO | 221.76 | Not Specified | Not Specified |

Experimental Protocol: Quantitative Analysis of Mexiletine in Human Plasma by UPLC-MS/MS

Mexiletine-d6 hydrochloride is an ideal internal standard (IS) for the quantification of mexiletine in biological matrices due to its similar chemical and physical properties and co-elution, while being distinguishable by mass spectrometry.

Materials and Reagents

-

Mexiletine hydrochloride (Analyte)

-

Mexiletine-d6 hydrochloride (Internal Standard, IS)

-

HPLC/LCMS grade Acetonitrile and Methanol

-

Formic acid

-

Ammonium formate

-

Blank human plasma (K2 EDTA anticoagulant)

-

Milli-Q grade water

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (500 µg/mL): Accurately weigh and dissolve Mexiletine Hydrochloride (corrected for free base) in a 10 mL volumetric flask with methanol and make up to volume.

-

Internal Standard Stock Solution: Prepare a stock solution of Mexiletine-d6 hydrochloride in methanol.

-

Calibration Curve and Quality Control (QC) Samples: Prepare a series of calibration standards and QC samples by spiking blank human plasma with appropriate concentrations of the analyte stock solution.

Sample Preparation

-

Pipette 50µL of 50% acetonitrile into labeled polypropylene tubes.

-

Add 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into each tube and vortex.

-

Add the internal standard.

-

Perform protein precipitation by adding acetonitrile.

-

Vortex and centrifuge the samples.

-

Transfer the supernatant and reconstitute the dried residue with the mobile phase.

-

Transfer the final sample into autosampler vials for injection.

UPLC-MS/MS Instrumental Parameters

The following parameters are a starting point and should be optimized for the specific instrumentation used.

-

UPLC System: Waters Acquity UPLC or equivalent

-

Column: C18 column (e.g., 4 mm × 150 mm)

-

Mobile Phase: A mixture of methanol and 0.053 M sodium acetate buffer (50:50), with the pH adjusted to 4.8.

-

Flow Rate: 1 mL/min

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Ion Electrospray (ESI+)

-

Source Temperature: 150°C

-

Capillary Voltage: 2.0 kV

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

Mass Spectrometry Detection

Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

| Compound | Cone Voltage (V) | Collision Energy (eV) | MRM Transition (m/z) |

| Mexiletine (MX) | 12.0 | 28.0 | Precursor Ion > 57.90 |

| Mexiletine-d6 (MXD6) | 14.0 | 28.0 | Precursor Ion > 63.95 |

The collisionally associated dissociation (CAD) mass spectrum of Mexiletine shows characteristic product ions at m/z 41.00, 57.90, 77.05, and 104.98, with the major product ion at m/z 57.90. The CAD mass spectrum of Mexiletine-d6 shows characteristic product ions at m/z 46.01, 63.95, 77.05, and 105.10, with the major product ion at m/z 63.95.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a typical quantitative analysis workflow using Mexiletine-d6 hydrochloride.

Signaling Pathway of Mexiletine

Mexiletine is a Class IB antiarrhythmic agent that exerts its therapeutic effect by blocking voltage-gated sodium channels (NaV) in cardiac myocytes.

References

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Mexiletine for Study Design

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of mexiletine, a class Ib antiarrhythmic agent. The information presented is intended to support the design of preclinical and clinical studies by providing essential data on the drug's absorption, distribution, metabolism, and excretion (ADME), as well as detailing relevant experimental protocols.

Pharmacokinetic Profile

Mexiletine is characterized by its high oral bioavailability and extensive hepatic metabolism. Its pharmacokinetic properties are generally linear within the therapeutic dosage range.[1][2]

Following oral administration, mexiletine is well absorbed from the gastrointestinal tract, with a bioavailability of approximately 90% due to low first-pass metabolism.[1][3][4] Peak plasma concentrations are typically reached within 2 to 4 hours. The rate of absorption can be influenced by co-administered drugs; for instance, metoclopramide can enhance absorption, while antacids and opioid analgesics can slow it down.

Mexiletine exhibits a large volume of distribution, ranging from 5 to 9 L/kg, indicating extensive tissue distribution. It is moderately bound to plasma proteins, with reported binding percentages between 50% and 70%.

Mexiletine is extensively metabolized in the liver, with approximately 90% of a dose being cleared hepatically. The primary metabolic pathways involve oxidation (C- and N-oxidation) mediated by the cytochrome P450 (CYP) enzyme system, followed by Phase II conjugation with glucuronic acid.

The major metabolites include p-hydroxymexiletine (PHM), hydroxymethylmexiletine (HMM), and N-hydroxy-mexiletine. These metabolites are generally considered to have minimal or no pharmacological activity.

The key enzymes responsible for mexiletine's metabolism are CYP2D6 and CYP1A2.

-

CYP2D6: This is the primary enzyme involved in the formation of the major hydroxylated metabolites, PHM and HMM. The activity of CYP2D6 is subject to genetic polymorphism, leading to different metabolizer phenotypes (poor vs. extensive metabolizers), which can significantly impact mexiletine clearance.

-

CYP1A2: This enzyme also contributes to the hydroxylation of mexiletine and is a major enzyme involved in the formation of N-hydroxymexiletine.

Elimination of mexiletine and its metabolites occurs primarily through the kidneys. Approximately 10% of an administered dose is excreted as unchanged drug in the urine. The rate of renal excretion of the parent drug is sensitive to urinary pH; acidification of the urine accelerates excretion, while alkalinization retards it. The elimination half-life in healthy subjects is typically between 10 and 12 hours.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for mexiletine in various populations and conditions.

Table 1: Key Pharmacokinetic Parameters of Mexiletine in Healthy Adult Volunteers

| Parameter | Value | Reference |

| Bioavailability (F) | ~90% | |

| Time to Peak (Tmax) | 2 - 4 hours | |

| Elimination Half-life (t½) | 10 - 12 hours | |

| Volume of Distribution (Vd) | 5 - 9 L/kg | |

| Plasma Protein Binding | 50% - 70% | |

| Total Body Clearance (Cl) | 0.38 L/h/kg | |

| Unchanged in Urine | ~10% |

Table 2: Influence of Genotype and Disease State on Mexiletine Pharmacokinetics

| Population / Condition | Parameter | Value | Reference |

| CYP2D6 1/1 (Extensive) | AUC (200 mg dose) | 5.53 µg·h/mL | |

| t½ | 8.1 hours | ||

| CYP2D6 10/10 (Intermediate) | AUC (200 mg dose) | 7.32 µg·h/mL | |

| t½ | 10.8 hours | ||

| **CYP2D6 5/10 (Poor) | AUC (200 mg dose) | 11.23 µg·h/mL | |

| t½ | 15.5 hours | ||

| Hepatic Impairment | t½ | ~25 hours | |

| Renal Impairment (CrCl <10 mL/min) | t½ | 15.7 hours | |

| Elderly | t½ | 14.4 hours |

Metabolic Pathways and Influencing Factors

The metabolism of mexiletine is a critical determinant of its clearance and is influenced by enzymatic activity, genetic factors, and co-administered drugs.

References

- 1. Clinical pharmacokinetics of mexiletine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dose independent pharmacokinetics of mexiletine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Relevance of mexiletine in the era of evolving antiarrhythmic therapy of ventricular arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Mexiletine in Human Plasma by LC-MS/MS using Mexiletine-d6 Hydrochloride

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of mexiletine in human plasma. The method utilizes Mexiletine-d6 hydrochloride as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple and rapid protein precipitation protocol is employed for sample preparation, making it suitable for high-throughput analysis in clinical and pharmacokinetic studies. The method has been validated for linearity, precision, accuracy, and sensitivity.

Introduction

Mexiletine is a Class IB antiarrhythmic agent used for the treatment of ventricular arrhythmias. Therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing dosage and minimizing toxicity. This necessitates a reliable and efficient analytical method for the quantification of mexiletine in biological matrices. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical applications. This method describes a streamlined workflow for the determination of mexiletine in human plasma, employing Mexiletine-d6 hydrochloride as the internal standard to correct for matrix effects and variability in sample processing.

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Prepare a 1 mg/mL stock solution of mexiletine by dissolving the appropriate amount of mexiletine hydrochloride in methanol.

-

Prepare a 1 mg/mL stock solution of Mexiletine-d6 hydrochloride by dissolving the appropriate amount in methanol.

-

Store stock solutions at 2-8°C.

-

-

Working Standard Solutions:

-

Prepare working standard solutions of mexiletine by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations for the calibration curve.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the Mexiletine-d6 hydrochloride stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.

-

Sample Preparation

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL Mexiletine-d6 hydrochloride internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 10 |

| 2.5 | 90 |

| 3.5 | 90 |

| 3.6 | 10 |

| 5.0 | 10 |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | |

| Analyte | Precursor Ion (m/z) |

| Mexiletine | 180.1 |

| Mexiletine-d6 (IS) | 186.1 |

| Dwell Time | 200 ms |

| Collision Gas | Argon |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

Data Presentation

Method Validation Summary

The LC-MS/MS method for the quantification of mexiletine in human plasma was validated according to regulatory guidelines. The validation parameters are summarized in the tables below.

Table 1: Calibration Curve

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting | 1/x² |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| LQC | 3 | < 15 | < 15 | 85 - 115 |

| MQC | 100 | < 15 | < 15 | 85 - 115 |

| HQC | 800 | < 15 | < 15 | 85 - 115 |

LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control, %RSD: Percent Relative Standard Deviation.

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Mexiletine | > 85 | < 15 |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of mexiletine.

Caption: Logical relationships of method validation parameters.

Application Notes and Protocols for the Use of Mexiletine-d6 Hydrochloride as an Internal Standard in Bioanalytical Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mexiletine is a Class IB antiarrhythmic agent used for the treatment of ventricular arrhythmias. Accurate and precise quantification of mexiletine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based bioanalysis to ensure the reliability of the results by correcting for variability in sample preparation and instrument response. Mexiletine-d6 hydrochloride, a deuterated analog of mexiletine, is an ideal internal standard for this purpose due to its chemical and physical similarity to the analyte.

This document provides a detailed protocol for the use of Mexiletine-d6 hydrochloride as an internal standard in the quantitative analysis of mexiletine in human plasma by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Principle of the Method

The method involves the addition of a known amount of Mexiletine-d6 hydrochloride (internal standard, IS) to a plasma sample containing an unknown amount of mexiletine (analyte). The samples are then subjected to a sample preparation procedure to remove interfering substances. The extract is subsequently analyzed by UPLC-MS/MS. The analyte and the internal standard are separated chromatographically and detected by tandem mass spectrometry using Multiple Reaction Monitoring (MRM). The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample by reference to a calibration curve. The stable isotope-labeled internal standard co-elutes with the analyte and experiences similar ionization and fragmentation, thus compensating for matrix effects and variations in instrument performance.

Below is a diagram illustrating the logical relationship of using a stable isotope-labeled internal standard.

Application Notes and Protocols for Plasma Sample Preparation of Mexiletine using Mexiletine-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the extraction of Mexiletine from human plasma samples for quantitative analysis, utilizing Mexiletine-d6 as an internal standard. The following sample preparation techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). These methods are suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Mexiletine is a Class IB antiarrhythmic agent used in the management of ventricular arrhythmias. Therapeutic drug monitoring of Mexiletine in plasma is crucial for optimizing dosage and minimizing toxicity. Accurate and reliable quantification of Mexiletine requires robust and reproducible sample preparation methods to remove interfering endogenous components from the plasma matrix. Mexiletine-d6 is a stable isotope-labeled internal standard that is ideal for LC-MS/MS analysis as it co-elutes with the analyte and compensates for matrix effects and variability in extraction efficiency and instrument response.

This application note outlines three common and effective sample preparation techniques for the analysis of Mexiletine in plasma: Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction. Each section includes a detailed protocol, a summary of expected quantitative performance, and a workflow diagram.

Quantitative Data Summary

The choice of sample preparation method can impact recovery, sensitivity, and overall data quality. The following table summarizes typical quantitative performance parameters for each of the described techniques for Mexiletine analysis in plasma.

| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |

| Linearity Range | 0.02 - 10 µg/mL[1][2] | 0.1 - 5.0 mg/L[3][4] | 0.2 - 2.0 µg/mL[5] |

| Limit of Detection (LOD) | 0.01 µg/mL | ~50 µg/L | 0.1 µg/mL |

| Analytical Recovery | >80% | 68 - 88% | >95% |

| Intra-day Precision (CV%) | < 10% | 2.9 - 5.7% | 0.31 - 2.50% |

| Inter-day Precision (CV%) | < 15% | 5.9 - 9.6% | 0.31 - 2.50% |

Experimental Protocols & Workflows

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for sample cleanup. It is particularly well-suited for high-throughput analysis. Acetonitrile is a commonly used precipitating agent.

Protocol:

-

Sample Aliquoting: Aliquot 100 µL of human plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add an appropriate volume of Mexiletine-d6 internal standard working solution (e.g., 10 µL of a 10 µg/mL solution in methanol).

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

-

Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Workflow Diagram:

Caption: Protein Precipitation Workflow for Mexiletine.

Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent, leaving many endogenous interferences behind in the aqueous phase.

Protocol:

-

Sample Aliquoting: Aliquot 500 µL of human plasma into a clean glass tube.

-

Internal Standard Spiking: Add an appropriate volume of Mexiletine-d6 internal standard working solution.

-

Alkalinization: Add 100 µL of 1 M Sodium Hydroxide to basify the plasma sample (to pH > 10). Vortex briefly.

-

Extraction Solvent Addition: Add 2 mL of an appropriate organic solvent (e.g., methylene chloride or a mixture of heptane and isoamyl alcohol).

-

Extraction: Vortex the mixture for 5 minutes, followed by centrifugation at 3,000 x g for 10 minutes to separate the layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of mobile phase.

-

Injection: Inject an appropriate volume into the LC-MS/MS system.

Workflow Diagram:

References

- 1. [Determination of mexiletine in human blood by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Improved liquid-chromatographic determination of mexiletine, an antiarrhythmic drug, in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. Development of an HPLC method for the determination of mexiletine in human plasma and urine by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Mexiletine and its d6-Isotopologue in Human Plasma using UPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of the antiarrhythmic drug mexiletine and its deuterated internal standard, mexiletine-d6, in human plasma. This method is suitable for high-throughput pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The procedure involves a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection by mass spectrometry. The use of a stable isotope-labeled internal standard ensures high accuracy and precision.

Introduction

Mexiletine is a class Ib antiarrhythmic agent used in the management of ventricular arrhythmias. Accurate and reliable quantification of mexiletine in biological matrices is crucial for pharmacokinetic and bioavailability studies, as well as for therapeutic drug monitoring to ensure efficacy and minimize toxicity. The use of a stable isotope-labeled internal standard, such as mexiletine-d6, is the gold standard for quantitative bioanalysis using mass spectrometry, as it effectively compensates for variability in sample preparation and matrix effects. This application note provides a detailed protocol for the separation and quantification of mexiletine and mexiletine-d6 in human plasma.

Experimental

Liquid Chromatography Conditions

A UPLC system is employed for the chromatographic separation of mexiletine and its d6-isotopologue. The conditions are optimized for a rapid and efficient separation.

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | See Table 2 |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Autosampler Temperature | 10 °C |

Table 1: Liquid Chromatography Conditions

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 1.5 | 5 | 95 |

| 2.5 | 5 | 95 |

| 2.6 | 95 | 5 |

| 3.0 | 95 | 5 |

Table 2: Gradient Elution Program

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for the detection and quantification of the analytes. The multiple reaction monitoring (MRM) mode is utilized for its high selectivity and sensitivity.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Table 3: Mass Spectrometry Conditions

The MRM transitions for mexiletine and mexiletine-d6 are presented in Table 4.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Mexiletine | 180.1 | 107.1 | 20 | 15 |

| Mexiletine-d6 | 186.1 | 113.1 | 20 | 15 |

Table 4: MRM Transitions and Compound Parameters

Protocol

Standard and Internal Standard Preparation

-

Mexiletine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of mexiletine hydrochloride in methanol.

-

Mexiletine-d6 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of mexiletine-d6 hydrochloride in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of mexiletine by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to cover the desired calibration range.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the mexiletine-d6 stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma sample, standard, or quality control, add 200 µL of the internal standard spiking solution (100 ng/mL mexiletine-d6 in acetonitrile).

-

Vortex the mixture for 30 seconds to precipitate the proteins.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).

-

Vortex for 30 seconds and transfer to a UPLC vial for analysis.

Data Analysis

The quantification of mexiletine is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the mexiletine standards. The concentration of mexiletine in the plasma samples is then determined from the calibration curve using a linear regression analysis.

Experimental Workflow

Caption: UPLC-MS/MS workflow for mexiletine quantification.

Conclusion

The UPLC-MS/MS method described in this application note provides a rapid, sensitive, and reliable approach for the simultaneous quantification of mexiletine and its deuterated internal standard, mexiletine-d6, in human plasma. The simple sample preparation protocol and the short chromatographic run time make this method ideal for high-throughput bioanalytical applications. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results, making it a valuable tool for researchers, scientists, and drug development professionals.

Application Notes and Protocols for the Detection of Mexiletine-d6 Hydrochloride by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative analysis of Mexiletine-d6 hydrochloride, a deuterated internal standard for Mexiletine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following methodologies are intended to serve as a guide and may require further optimization for specific laboratory instrumentation and matrices.

Introduction

Mexiletine is a Class IB antiarrhythmic agent used in the treatment of ventricular arrhythmias. Accurate quantification of mexiletine in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as Mexiletine-d6 hydrochloride, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[1] This document outlines the key mass spectrometry parameters and a detailed experimental protocol for the detection of Mexiletine-d6 hydrochloride.

Quantitative Data Summary

The following tables summarize the essential mass spectrometry parameters for the detection of Mexiletine and its deuterated internal standard, Mexiletine-d6. These parameters are optimized for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.[2][3]

Table 1: Mass Spectrometry Parameters for Mexiletine and Mexiletine-d6

| Parameter | Mexiletine (Analyte) | Mexiletine-d6 (Internal Standard) |

| Ionization Mode | Positive Ion Electrospray (ESI+) | Positive Ion Electrospray (ESI+) |

| Precursor Ion (Q1) m/z | 180.14 | 186.18 |

| Product Ion (Q3) m/z | 57.90 | 63.95 |

| Dwell Time (seconds) | 0.100 | 0.100 |

| Cone Voltage (V) | 12.0 | 14.0 |

| Collision Energy (eV) | 28.0 | 28.0 |

Table 2: Characteristic Product Ions for Mexiletine and Mexiletine-d6

| Compound | Characteristic Product Ions (m/z) |

| Mexiletine | 41.00, 57.90, 77.05, 104.98 |

| Mexiletine-d6 | 46.01, 63.95, 77.05, 105.10 |

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Mexiletine-d6 hydrochloride from sample preparation to data acquisition.

Caption: Experimental workflow for the LC-MS/MS analysis of Mexiletine-d6 hydrochloride.

Detailed Experimental Protocols

The following protocols provide a starting point for the analysis of Mexiletine and Mexiletine-d6. Optimization may be necessary based on the specific instrumentation and laboratory conditions.

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of Mexiletine and Mexiletine-d6 from plasma or serum samples.[4][5]

-

Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a known concentration of Mexiletine-d6 hydrochloride working solution to each sample, except for the blank matrix.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate the proteins.

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new set of clean tubes.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

The following LC conditions are a general guideline and should be optimized for the specific column and system used.

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

-

Column: A C18 reversed-phase column (e.g., 4 mm x 150 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: 95% B

-

7.1-10 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

Mass Spectrometry (MS) Method

The following MS parameters are intended for a triple quadrupole mass spectrometer.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Positive.

-

Capillary Voltage: 2.0 kV.

-

Source Temperature: 150°C.

-

Desolvation Gas Flow: 800 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

Collision Gas: Argon.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

The specific MRM transitions and collision energies are provided in Table 1.

Data Analysis

Data acquisition and processing should be performed using the instrument manufacturer's software. The peak area of the analyte (Mexiletine) and the internal standard (Mexiletine-d6) will be integrated. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of Mexiletine in the unknown samples is then determined from this calibration curve.

Conclusion

This document provides a comprehensive set of mass spectrometry parameters and a detailed experimental protocol for the reliable detection and quantification of Mexiletine-d6 hydrochloride. The provided methods, when properly implemented and optimized, can serve as a robust foundation for researchers, scientists, and drug development professionals engaged in the analysis of Mexiletine.

References

Application Note: Optimizing Mexiletine-d6 Internal Standard Concentration for Accurate Bioanalysis

Abstract

This document provides a detailed protocol for determining the optimal concentration of Mexiletine-d6, a stable isotope-labeled (SIL) internal standard, for the quantitative analysis of Mexiletine in a biological matrix (e.g., human plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of an appropriate internal standard (IS) is critical for correcting variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[1][2] This protocol outlines the experimental design, sample preparation, LC-MS/MS analysis, and data evaluation criteria necessary to select an IS concentration that provides a consistent and reliable response across the entire calibration range.

Introduction

Mexiletine is a Class Ib antiarrhythmic agent used for the treatment of ventricular arrhythmias.[3][4] Accurate measurement of its concentration in biological fluids is essential for therapeutic drug monitoring (TDM) and pharmacokinetic studies. LC-MS/MS has become the preferred method for this analysis due to its high sensitivity and selectivity.[5]

The fundamental principle of quantitative bioanalysis relies on the use of an internal standard to account for variations in sample extraction, injection volume, and matrix-induced ionization effects. A stable isotope-labeled internal standard, such as Mexiletine-d6, is considered the "gold standard" because its chemical and physical properties are nearly identical to the analyte. This ensures that it behaves similarly during all stages of the analytical process.

While the use of an IS is standard practice, selecting its concentration is a critical method development step that is often overlooked. An inappropriate IS concentration can lead to issues such as detector saturation, ion suppression of the analyte, or poor precision at the lower limits of quantification. There is no definitive guideline for IS concentration, but a common approach is to use a concentration that provides a response in the lower third to the middle of the calibration curve range. This application note provides a systematic workflow to experimentally determine the optimal Mexiletine-d6 concentration.

Experimental Workflow and Logic

The process involves preparing samples with fixed analyte concentrations and varying IS concentrations. The optimal IS concentration is selected based on the stability of the IS response and its impact on the analyte signal across the expected quantification range.

Caption: Experimental workflow for optimizing internal standard concentration.

Materials and Reagents

-

Analytes: Mexiletine HCl, Mexiletine-d6 HCl

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS Grade)

-

Reagents: Formic Acid (FA), Ammonium Acetate

-

Biological Matrix: Blank Human Plasma (K2EDTA)

-

Equipment: Analytical Balance, Calibrated Pipettes, Vortex Mixer, Centrifuge, LC-MS/MS System

Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh ~10 mg of Mexiletine HCl and Mexiletine-d6 HCl into separate volumetric flasks.

-

Dissolve in methanol to a final concentration of 1 mg/mL (free base equivalent).

-

-

Analyte Working Solutions:

-

Perform serial dilutions of the Mexiletine stock solution with 50:50 (v/v) Methanol:Water to prepare working solutions for spiking. These will be used to create Calibration Curve (CC) and Quality Control (QC) samples. For this optimization, prepare working solutions to spike blank plasma to achieve concentrations representing the Lower Limit of Quantification (LLOQ), a middle concentration (MID), and the Upper Limit of Quantification (ULOQ).

-

-

Internal Standard Working Solutions:

-

Perform serial dilutions of the Mexiletine-d6 stock solution with 50:50 (v/v) Methanol:Water to create a range of IS working solutions. These solutions will be used to spike samples at different final concentrations (e.g., 10, 25, 50, 100, 250 ng/mL).

-

Table 1: Example Solution Concentrations

| Solution Type | Compound | Concentration | Solvent |

|---|---|---|---|

| Stock Solution | Mexiletine | 1.0 mg/mL | Methanol |

| Stock Solution | Mexiletine-d6 | 1.0 mg/mL | Methanol |

| Analyte Spiking Sol. (ULOQ) | Mexiletine | 100 µg/mL | 50:50 MeOH:H₂O |

| Analyte Spiking Sol. (MID) | Mexiletine | 5 µg/mL | 50:50 MeOH:H₂O |

| Analyte Spiking Sol. (LLOQ) | Mexiletine | 0.5 µg/mL | 50:50 MeOH:H₂O |

| IS Spiking Sol. 1 | Mexiletine-d6 | 0.25 µg/mL | 50:50 MeOH:H₂O |

| IS Spiking Sol. 2 | Mexiletine-d6 | 0.625 µg/mL | 50:50 MeOH:H₂O |

| IS Spiking Sol. 3 | Mexiletine-d6 | 1.25 µg/mL | 50:50 MeOH:H₂O |

| IS Spiking Sol. 4 | Mexiletine-d6 | 2.5 µg/mL | 50:50 MeOH:H₂O |

| IS Spiking Sol. 5 | Mexiletine-d6 | 6.25 µg/mL | 50:50 MeOH:H₂O |

IS Optimization Experiment Protocol

-

Sample Set Preparation: Prepare three sets of samples (n=3 replicates per concentration level) in microcentrifuge tubes.

-

Set 1 (LLOQ): Pipette 50 µL of blank plasma. Spike with Mexiletine working solution to achieve a final concentration of 20 ng/mL.

-

Set 2 (MID): Pipette 50 µL of blank plasma. Spike with Mexiletine working solution to achieve a final concentration of 200 ng/mL.

-

Set 3 (ULOQ): Pipette 50 µL of blank plasma. Spike with Mexiletine working solution to achieve a final concentration of 2000 ng/mL.

-

-

Internal Standard Addition:

-

To each replicate within each set, add the appropriate volume of one of the IS working solutions to achieve the target final concentrations (10, 25, 50, 100, 250 ng/mL).

-

The IS should be added early in the process to account for variability during sample handling and extraction.

-

-

Sample Preparation (Protein Precipitation):

-

Add 200 µL of precipitating solvent (e.g., Acetonitrile containing 0.1% Formic Acid) containing the designated concentration of Mexiletine-d6 to each 50 µL plasma sample.

-

Vortex thoroughly for 1 minute.

-

Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.

-

Dilute with 100 µL of water containing 0.1% Formic Acid.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto the LC-MS/MS system.

-

Table 2: Suggested LC-MS/MS Parameters

| Parameter | Condition |

|---|---|

| LC System | |

| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Mexiletine) | e.g., m/z 180.1 → 115.1 |

| MRM Transition (Mexiletine-d6) | e.g., m/z 186.1 → 121.1 |

| Dwell Time | 100 ms |

Note: MRM transitions should be optimized empirically on the specific instrument used.

Data Analysis and Evaluation

The goal is to find an IS concentration that produces a stable and sufficient signal without negatively impacting the analyte's signal.

-

Tabulate the Results: For each sample, record the peak area of both the analyte (Mexiletine) and the internal standard (Mexiletine-d6).

-

Evaluate IS Response: The IS peak area should be consistent across all samples (LLOQ, MID, ULOQ) at a given IS concentration. The coefficient of variation (%CV) of the IS peak area should ideally be <15%.

-

Assess Signal Intensity: The IS response should be high enough to ensure precise measurement but not so high that it causes detector saturation or significant ion suppression. A good rule of thumb is an IS response that is roughly 5-10% of the analyte response at the ULOQ.

-

Check for Crosstalk: Analyze blank samples spiked only with the highest concentration of the IS to ensure there is no signal contribution in the analyte's MRM channel. Conversely, analyze a ULOQ sample with no IS to check for analyte contribution to the IS channel.

Caption: Decision logic for selecting the optimal IS concentration.

Table 3: Example Optimization Data

| Analyte Conc. (ng/mL) | IS Conc. (ng/mL) | Avg. Analyte Area | Avg. IS Area | IS Area %CV (across LLOQ, MID, ULOQ) | Analyte/IS Ratio |

|---|---|---|---|---|---|

| 20 (LLOQ) | 50 | 45,100 | 1,850,000 | 0.024 | |

| 200 (MID) | 50 | 480,500 | 1,795,000 | 3.5% | 0.268 |

| 2000 (ULOQ) | 50 | 4,950,000 | 1,750,000 | 2.829 | |

| 20 (LLOQ) | 250 | 42,500 | 9,800,000 | 0.004 | |

| 200 (MID) | 250 | 455,000 | 9,500,000 | 4.1% | 0.048 |

| 2000 (ULOQ) | 250 | 4,150,000 | 9,100,000 | | 0.456 |

Hypothetical data for illustration purposes.

Conclusion and Recommendation

Based on the evaluation criteria, the optimal internal standard concentration should provide a consistent response across the calibration range without causing ion suppression. In the example data above, the 50 ng/mL IS concentration provides a stable peak area with a low %CV. The higher concentration of 250 ng/mL also shows good stability, but its high intensity might risk suppressing the analyte signal at the LLOQ and could lead to a less linear response. Therefore, a concentration of 50 ng/mL would be recommended for the full method validation. This process ensures a robust and reliable bioanalytical method for the quantification of Mexiletine.

References

Application of Mexiletine-d6 in therapeutic drug monitoring (TDM) assays.

Introduction

Mexiletine is a Class IB antiarrhythmic drug used in the management of ventricular arrhythmias. Therapeutic drug monitoring (TDM) of mexiletine is crucial to ensure efficacy while avoiding toxicity, as the drug possesses a narrow therapeutic window. The generally accepted therapeutic range for mexiletine in serum or plasma is 0.5 to 2.0 mcg/mL. Concentrations exceeding 2.0 mcg/mL are associated with an increased risk of adverse effects, including central nervous system and gastrointestinal disturbances. Mexiletine-d6, a deuterated analog of mexiletine, serves as an ideal internal standard for quantitative assays due to its similar chemical and physical properties to the unlabeled drug, ensuring accurate and precise measurement by compensating for variability during sample preparation and analysis. This document provides detailed application notes and protocols for the use of Mexiletine-d6 in TDM assays utilizing ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Quantitative Data Summary

The following tables summarize the key quantitative parameters of a UPLC-MS/MS method for the determination of mexiletine in human plasma using Mexiletine-d6 as an internal standard.

Table 1: UPLC-MS/MS Method Parameters

| Parameter | Value |

| Analytical Method | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |

| Internal Standard | Mexiletine-d6 |

| Matrix | Human Plasma |

| Calibration Range | 10.00 - 1000.00 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

Table 2: Mass Spectrometry (MS/MS) Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Mexiletine | 180.1 | 57.90 | 12.0 | 28.0 |

| Mexiletine-d6 | 186.1 | 63.95 | 14.0 | 28.0 |

Table 3: Method Validation Parameters

| Parameter | Specification |

| Accuracy | |

| LLOQ | ± 20.0% |

| LQC, MQC, HQC | ± 15.0% |

| Precision (%CV) | |

| LLOQ | ≤ 20.0% |

| LQC, MQC, HQC | ≤ 15.0% |

| Stability | |

| Freeze-Thaw (3 cycles) | No significant degradation |

| Bench-Top (25 hours) | No significant degradation |

| Processed Sample (28 hours at RT) | No significant degradation |

| Long-Term (59 days at -20°C) | No significant degradation |

Experimental Protocols

This section details the protocols for sample preparation, UPLC analysis, and MS/MS detection for the therapeutic drug monitoring of mexiletine.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes the extraction of mexiletine and the internal standard, Mexiletine-d6, from human plasma.

Materials:

-

Human plasma samples

-

Mexiletine-d6 internal standard working solution

-

Methyl tert-butyl ether (MTBE)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solution (e.g., 50:50 acetonitrile:water)

Procedure:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the Mexiletine-d6 internal standard working solution to each plasma sample.

-

Vortex mix for 10 seconds.

-

Add 500 µL of methyl tert-butyl ether (MTBE) to each tube.

-

Vortex mix vigorously for 2 minutes.

-